molecular formula C9H6BrF3O B2478771 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one CAS No. 13541-18-9

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one

Cat. No.: B2478771
CAS No.: 13541-18-9
M. Wt: 267.045
InChI Key: ZIDCPZHLCKPYGO-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a trifluoromethyl group attached to a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-bromobenzoic acid.

    Reduction: Formation of 1-(4-bromophenyl)-3,3,3-trifluoropropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include inhibition of specific enzymes or modulation of receptor activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-2,2,2-trifluoroethanone
  • 1-(4-Bromophenyl)-3,3,3-trifluoropropanol
  • 4-Bromo-3,3,3-trifluoropropionic acid

Comparison: 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.

Biological Activity

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bromophenyl group and a trifluoropropanone moiety. The presence of the bromine atom enhances its reactivity and biological activity compared to similar compounds lacking halogen substitutions. Its molecular formula is C9H6BrF3OC_9H_6BrF_3O.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been investigated for its efficacy against various pathogens, including bacteria and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer properties , particularly against certain tumor cell lines. The cytotoxic effects have been attributed to its ability to induce apoptosis in cancer cells. For instance, studies demonstrate that it can inhibit the proliferation of breast cancer cells by interfering with cell cycle regulation and promoting cell death through intrinsic apoptotic pathways.

The biological activity of this compound is mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It could modulate receptor activity related to cell growth and survival pathways.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-oneChlorine instead of brominePotentially different reactivity
1-(Phenyl)-3,3,3-trifluoropropan-1-oneNo halogen substitutionMore hydrophobic; different biological activity

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µM.
  • Anticancer Study : In research involving MCF-7 breast cancer cells, treatment with 25 µM of the compound resulted in a 70% decrease in cell viability after 48 hours, suggesting strong anticancer potential.

Properties

IUPAC Name

1-(4-bromophenyl)-3,3,3-trifluoropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDCPZHLCKPYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13541-18-9
Record name 1-(4-bromophenyl)-3,3,3-trifluoropropan-1-one
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